molecular formula C21H38O8 B1247939 Pumilaside A

Pumilaside A

Cat. No. B1247939
M. Wt: 418.5 g/mol
InChI Key: DQRUOTCFENUXKV-YGZACVIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pumilaside A is a natural product found in Chrysothamnus viscidiflorus, Celastrus orbiculatus, and other organisms with data available.

Scientific Research Applications

Anti-Gastric Cancer Properties

Pumilaside A, derived from Litchi semen, demonstrates significant cytotoxic activity against human gastric cancer BGC823 cells. It induces apoptosis in these cells by activating both death receptor- and mitochondria-mediated apoptotic pathways. This involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors, suggesting its potential as an anti-gastric cancer agent (Zheng et al., 2019).

Cytotoxic Activity Against Various Cell Lines

In addition to its effects on gastric cancer cells, Pumilaside A has shown significant cytotoxic activity against a range of cell lines, including A549, LAC, Hela, and Hep-G2. Its efficacy varies across different cell lines, indicating a broad spectrum of potential anti-tumor applications (Xu et al., 2010).

properties

Product Name

Pumilaside A

Molecular Formula

C21H38O8

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aS,5S,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-/m0/s1

InChI Key

DQRUOTCFENUXKV-YGZACVIGSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C

synonyms

1,4,6-trihydroxy-eudesmane 6-O-glucopyranoside
pumilaside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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